molecular formula C19H20N6O4 B2759761 Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 898409-95-5

Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

Cat. No. B2759761
M. Wt: 396.407
InChI Key: ZWXUTWKUOMYIKE-UHFFFAOYSA-N
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Description

Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of triazine and triazepine derivatives, which are of interest due to their potential pharmacological activities. Lavergne, Viallefont, and Daunis (1975) conducted a study on the reaction of ethyl acetoacetate with diamino-3,4 oxo-5 dihydro-4,5 triazines, leading to the formation of bicyclic compounds including dioxo-tetrahydro-as-triazino and methyl-oxo-dihydro-s-triazolo triazines. This study highlights the complexity and versatility of reactions involving acetoacetate derivatives in synthesizing novel heterocyclic compounds (Lavergne, Viallefont, & Daunis, 1975).

Novel Drug Candidates

In the field of medicinal chemistry, compounds related to Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate have been explored for their therapeutic potential. For instance, Lecanu et al. (2010) synthesized and evaluated dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), demonstrating its neuroprotective properties and potential as a treatment for Alzheimer's disease. This compound was shown to inhibit acetylcholinesterase activity and protect against neurotoxicity, indicating the importance of such derivatives in developing multi-target therapeutic strategies (Lecanu et al., 2010).

Chemical Reaction Studies

The investigation into the chemical reactions of Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate derivatives also provides insights into novel synthetic methodologies. For example, Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their antitumor activity and vascular relaxing effects. This research underscores the synthetic versatility of purine derivatives and their potential applications in pharmacology (Ueda et al., 1987).

properties

IUPAC Name

ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-4-29-14(26)11-25-18-20-16-15(17(27)23(3)19(28)22(16)2)24(18)10-13(21-25)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUTWKUOMYIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16798102

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